molecular formula C17H18N2O5 B5106610 2-(2,3-dimethylphenoxy)-N-(4-methoxy-2-nitrophenyl)acetamide

2-(2,3-dimethylphenoxy)-N-(4-methoxy-2-nitrophenyl)acetamide

Cat. No.: B5106610
M. Wt: 330.33 g/mol
InChI Key: YCPUKKOYMNXZGS-UHFFFAOYSA-N
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Description

2-(2,3-dimethylphenoxy)-N-(4-methoxy-2-nitrophenyl)acetamide is an organic compound that belongs to the class of acetamides. These compounds are characterized by the presence of an acetamide group, which is a functional group consisting of a carbonyl group attached to a nitrogen atom. This compound features both aromatic and nitro functional groups, which can influence its chemical behavior and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-dimethylphenoxy)-N-(4-methoxy-2-nitrophenyl)acetamide typically involves the following steps:

    Formation of the Phenoxy Intermediate: The starting material, 2,3-dimethylphenol, is reacted with a suitable halogenating agent to form 2,3-dimethylphenoxy halide.

    Nucleophilic Substitution: The phenoxy halide is then reacted with 4-methoxy-2-nitroaniline under basic conditions to form the desired acetamide compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-scale reactors: To handle the exothermic nature of the reactions.

    Purification steps: Such as recrystallization or chromatography to obtain a high-purity product.

    Quality control: To ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-dimethylphenoxy)-N-(4-methoxy-2-nitrophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

    Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Acids and bases: For hydrolysis reactions.

Major Products

    Amines: From the reduction of the nitro group.

    Substituted aromatics: From electrophilic substitution reactions.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: For studying the effects of nitro and methoxy groups on biological activity.

    Medicine: Potential use in drug development due to its unique functional groups.

    Industry: As a precursor for the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2,3-dimethylphenoxy)-N-(4-methoxy-2-nitrophenyl)acetamide involves:

    Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.

    Pathways: It may influence biochemical pathways related to its functional groups, such as nitro reduction or aromatic substitution.

Comparison with Similar Compounds

Similar Compounds

    2-(2,3-dimethylphenoxy)-N-(4-nitrophenyl)acetamide: Lacks the methoxy group.

    2-(2,3-dimethylphenoxy)-N-(4-methoxyphenyl)acetamide: Lacks the nitro group.

    2-(2,3-dimethylphenoxy)-N-(4-methoxy-2-nitrophenyl)propionamide: Has a propionamide group instead of an acetamide group.

Uniqueness

2-(2,3-dimethylphenoxy)-N-(4-methoxy-2-nitrophenyl)acetamide is unique due to the combination of its functional groups, which can impart specific chemical and biological properties.

Properties

IUPAC Name

2-(2,3-dimethylphenoxy)-N-(4-methoxy-2-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O5/c1-11-5-4-6-16(12(11)2)24-10-17(20)18-14-8-7-13(23-3)9-15(14)19(21)22/h4-9H,10H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCPUKKOYMNXZGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OCC(=O)NC2=C(C=C(C=C2)OC)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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